Stachartin C Structural Differentiation from Stachartin A: Molecular Formula and Substituent Pattern
Stachartin C (C₂₉H₄₁NO₆) differs fundamentally from stachartin A (C₂₃H₃₀O₅) in its core scaffold composition, with Stachartin C incorporating an isoindolone nitrogen-containing ring system absent in stachartin A . This structural distinction is verified by the presence of six hydrogen bond acceptors (HBA=6) in Stachartin C versus five in stachartin A, and a larger molecular weight (499.64 g/mol vs 386.48 g/mol). The isoindolone moiety in Stachartin C represents a key pharmacophoric element associated with antihyperlipidemic and fibrinolytic activities in structurally related phenylspirodrimanes, though direct activity data for Stachartin C remain unpublished [1].
| Evidence Dimension | Molecular formula and structural class |
|---|---|
| Target Compound Data | C₂₉H₄₁NO₆; MW 499.64 g/mol; HBA=6; isoindolone-fused spirofuran core |
| Comparator Or Baseline | Stachartin A: C₂₃H₃₀O₅; MW 386.48 g/mol; HBA=5; oxygen-only heterocyclic core |
| Quantified Difference | Molecular weight difference: +113.16 g/mol; additional nitrogen atom and isoindolone ring system |
| Conditions | Structural elucidation by 2D NMR spectroscopy (Helv. Chim. Acta 2016) |
Why This Matters
The isoindolone-containing scaffold distinguishes Stachartin C from simpler oxygen-only phenylspirodrimanes and may confer distinct biological target engagement, making it unsuitable for substitution in experiments designed around isoindolone pharmacophores.
- [1] Li Y, Wu C, Liu D, Proksch P, Guo P, Lin W. Chartarlactams A–P, Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum with Antihyperlipidemic Activities. J Nat Prod. 2014;77(1):138-147. doi:10.1021/np400824u View Source
